molecular formula C22H18ClNO4 B4576866 2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate

2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate

Cat. No.: B4576866
M. Wt: 395.8 g/mol
InChI Key: NMGWHNLXERMXNJ-UHFFFAOYSA-N
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Description

2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C22H18ClNO4 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0924357 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Diagnosis

Organic Synthesis

  • Research demonstrated the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates and other derivatives via condensation reactions, showcasing the compound's role in facilitating complex organic synthesis processes (Degtyarenko et al., 2007).

Electrochemical Applications

  • A study utilized derivatives of 1,4-naphthoquinone, including 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone bromide, as catalysts for electrochemical and photoelectrochemical reduction processes. This highlights the potential of the compound in energy conversion and storage technologies (Calabrese et al., 1983).

Molecular Docking and Drug Design

  • Another study involved molecular docking, vibrational, structural, electronic, and optical studies of similar compounds. It provides insights into the potential of these compounds in drug design and biological activity assessments (Vanasundari et al., 2018).

Antitumor Activities

  • Research on ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized by a condensation reaction involving a related compound, showed distinct inhibition of cancer cell proliferation (Liu et al., 2018).

Catalytic and Synthetic Chemistry

  • The compound has been used in the synthesis of novel oxovanadium(IV) complexes and as catalysts for the enantioselective oxidative couplings of various 2-naphthols (Barhate et al., 2002).

Photocatalysis

  • Studies have explored the photoreactions of naphthoquinones with arylethenes, revealing the potential of the compound in photocatalytic processes (Cleridou et al., 2000).

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 4-(2-chloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c23-18-7-3-4-8-19(18)24-21(26)11-12-22(27)28-14-20(25)17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13H,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWHNLXERMXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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